![molecular formula C13H21NO B13298464 2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol](/img/structure/B13298464.png)
2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol typically involves the reaction of 2-methyl-1-phenylpropan-1-amine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-Methyl-1-phenylpropan-1-amine} + \text{Propylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with receptors on cell surfaces, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-2-methyl-2-propanol
- 2-Amino-2-methyl-1-propanol
- 2-Hydroxy-2-methyl-1-propylamine
Uniqueness
2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group and a hydroxyl group allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-[(2-methyl-1-phenylpropyl)amino]propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-10(2)13(14-11(3)9-15)12-7-5-4-6-8-12/h4-8,10-11,13-15H,9H2,1-3H3 |
InChI Key |
HIMVDZHUJWAFMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


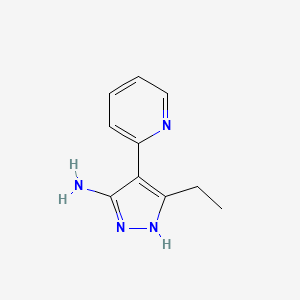
![2-Methyl-1-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-2-ol](/img/structure/B13298388.png)

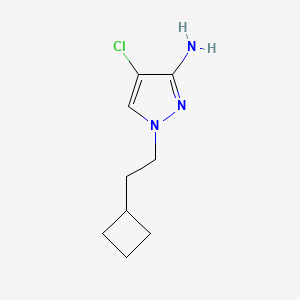
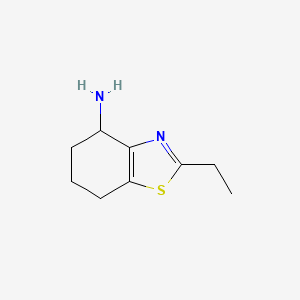
![4-[Amino(cyclopropyl)methyl]-2-fluorophenol](/img/structure/B13298430.png)
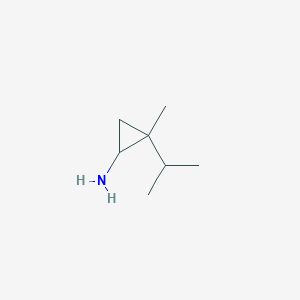

![2-[(4-Chlorophenyl)thio]cyclohex-1-ene-1-carbaldehyde](/img/structure/B13298460.png)

![4-{[(4-Chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13298473.png)
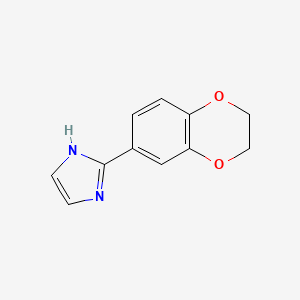
![3-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13298483.png)

